Substrate Specificity vs Coniferin and Syringin
Rice Os4BGlu18 β-glucosidase catalyzes the hydrolysis of p-coumaryl alcohol 4-glucoside alongside coniferin and syringin, but with distinct efficiency compared to other natural substrates [1]. The enzyme hydrolyzes these three monolignol glucosides more efficiently than other tested natural substrates, confirming p-coumaryl alcohol 4-glucoside as a specific, high-priority substrate in the lignin biosynthesis pathway [1][2]. Arabidopsis thaliana BGLU45 exhibits only 6.9% relative activity toward p-coumaryl beta-D-glucoside, whereas BGLU46 demonstrates 71% relative activity, indicating isoform-specific substrate recognition that is not uniform across related monolignol glucosides [3].
| Evidence Dimension | Enzymatic hydrolysis activity (relative activity and substrate preference) |
|---|---|
| Target Compound Data | p-Coumaryl alcohol 4-glucoside: hydrolyzed efficiently by Os4BGlu18; 6.9% activity with BGLU45; 71% activity with BGLU46 |
| Comparator Or Baseline | Coniferin: hydrolyzed efficiently by Os4BGlu18 with stronger activity and higher catalytic efficiency than syringin [3]; Syringin: hydrolyzed efficiently by Os4BGlu18 but with lower catalytic efficiency than coniferin [3]; other natural substrates: hydrolyzed with lower efficiency than all three monolignol glucosides |
| Quantified Difference | Os4BGlu18 preference: monolignol glucosides >> other natural substrates. BGLU45: coniferin preferred (100% reference) vs p-coumaryl alcohol 4-glucoside (6.9%) and syringin (not quantified) [3]. BGLU46: p-coumaryl alcohol 4-glucoside (71%) vs coniferin (100% reference) [3]. |
| Conditions | Recombinant rice Os4BGlu18 enzyme assay (pH and temperature optimized for GH1 β-glucosidase activity); recombinant Arabidopsis BGLU45 and BGLU46 expressed in heterologous system |
Why This Matters
This differential substrate specificity across enzyme isoforms dictates that p-coumaryl alcohol 4-glucoside cannot be substituted with coniferin or syringin in enzymatic assays without altering the measured activity; procurement of the authentic glucoside is required for accurate characterization of monolignol β-glucosidase function.
- [1] Baiya, S., Mahong, B., Lee, S. K., Jeon, J. S., & Ketudat Cairns, J. R. (2021). Structural analysis of rice Os4BGlu18 monolignol β-glucosidase. PLoS ONE, 16(1), e0241325. View Source
- [2] Baiya, S., et al. (2018). Demonstration of monolignol β-glucosidase activity of rice Os4BGlu14, Os4BGlu16 and Os4BGlu18 in Arabidopsis thaliana bglu45 mutant. Plant Physiology and Biochemistry. View Source
- [3] BRENDA Enzyme Database. (2025). EC 3.2.1.126 — coniferin beta-glucosidase. Substrate specificity data for BGLU45 and BGLU46. View Source
